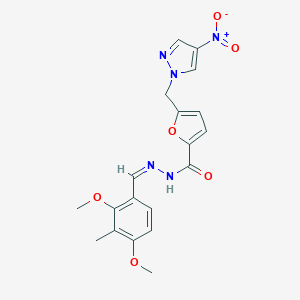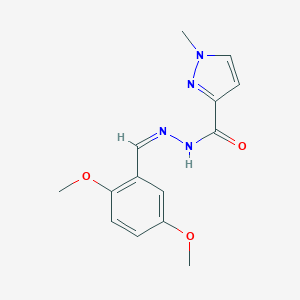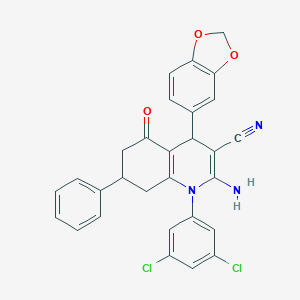![molecular formula C23H23ClN2O5 B445998 4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B445998.png)
4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a benzylidene group, and a benzoic acid moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the benzylidene and benzoic acid groups. Common synthetic routes may involve the use of reagents such as hydrazine, aldehydes, and carboxylic acids under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and benzylidene-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets 4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C23H23ClN2O5 |
|---|---|
分子量 |
442.9g/mol |
IUPAC名 |
4-[(4Z)-4-[(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H23ClN2O5/c1-5-30-20-12-15(11-19(24)21(20)31-13(2)3)10-18-14(4)25-26(22(18)27)17-8-6-16(7-9-17)23(28)29/h6-13H,5H2,1-4H3,(H,28,29)/b18-10- |
InChIキー |
HIMJRSYUEJUCBI-ZDLGFXPLSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Cl)OC(C)C |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Cl)OC(C)C |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Cl)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B445917.png)
![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)

![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)
![N-[3-(N-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445927.png)

![Methyl 4-(2-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B445932.png)
![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-1-benzothiophene-3-carbohydrazide](/img/structure/B445936.png)

![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B445941.png)
